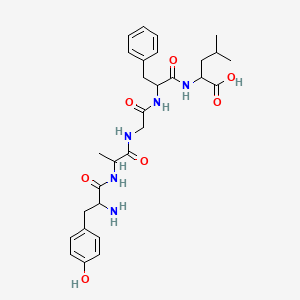
GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS is an Exendin-4 peptide derivative.
Aplicaciones Científicas De Investigación
Energy Filtering Transmission Electron Microscopy (EFTEM)
Energy filtering transmission electron microscopy (EFTEM) is a crucial technique in various scientific research areas. It helps in generating sample thickness maps or elemental distribution maps by combining multiple images. The technique faces challenges due to spatial drift between exposures, necessitating automated drift correction methods like the Statistically Determined Spatial Drift (SDSD) correction program for artifact-free information (Schaffer, Grogger, & Kothleitner, 2004).
Global Threat Reduction Initiative (GTRI)
The Oregon State University's Hydro Mechanical Fuel test Facility (HMFTF) is part of the Global Threat Reduction Initiative (GTRI). GTRI aims to convert civilian research and test reactors in the United States from highly enriched uranium (HEU) to low enriched uranium (LEU) to reduce nuclear proliferation. Analytical models developed under this initiative are advancing the science of hydro-mechanics (Jensen & Marcum, 2014).
Density Functional Theory (DFT)
Density Functional Theory (DFT) is increasingly used in biological systems studies. It complements experimental investigations or explores experimentally unexplored areas by predicting properties like geometries, energies, reaction mechanisms, and spectroscopic properties. DFT's advancements have made a wide range of spectroscopic parameters accessible (Orio, Pantazis, & Neese, 2009).
General Formal Technology (GFT)
General Formal Technology (GFT) is part of general system theory and investigates formal algorithmic and physical system structures for synthesizing and analyzing various objects. GFT structures have been used in multifunctional remote laboratories for real experiments, engineering processes, and manufacturing methods (Krylov, 2014).
Global Transcription Machinery Engineering (gTME)
Global Transcription Machinery Engineering (gTME) is a method for reprogramming gene transcription to elicit cellular phenotypes important for technological applications. An application of gTME in Saccharomyces cerevisiae demonstrated improved glucose/ethanol tolerance and efficient glucose conversion to ethanol, important for biofuels programs (Alper et al., 2006).
Grounded Theory (GT)
Grounded Theory (GT) is a qualitative research method used in health care research to capture and analyze user and provider experiences of health care services. GT guides the entire study method or can be applied at the data analysis stage only. It is especially valuable when the topic of interest has not been previously studied (Foley & Timonen, 2015).
Geo-referenced Time-Series Summarization (GTS)
Geo-referenced Time-Series Summarization (GTS) uses k-full trees to maximize activity coverage in a set of regions with activity counts. GTS is important for understanding the spread of political unrest, disease, crimes, fires, pollutants, etc. An algorithmic refinement in GTS leads to computational savings without affecting result quality (Oliver et al., 2012).
Propiedades
Peso molecular |
3850.31 |
|---|---|
Secuencia |
One Letter Code: GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



